molecular formula C12H20O2 B12755446 1,2-Dimethyl-3-(1-methylethenyl)cyclopentyl acetate CAS No. 94346-09-5

1,2-Dimethyl-3-(1-methylethenyl)cyclopentyl acetate

Katalognummer: B12755446
CAS-Nummer: 94346-09-5
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: NKWCOKZUKIEZAR-USWWRNFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Plinyl acetate, also known as 1,2-dimethyl-3-(1-methylethenyl)cyclopentyl acetate, is an organic compound with the chemical formula C12H20O2. It is a colorless liquid with a pleasant, aromatic odor. This compound is commonly used in the fragrance industry due to its appealing scent and is also utilized as a solvent in various industrial applications .

Vorbereitungsmethoden

Plinyl acetate is typically synthesized through an acid-catalyzed esterification reaction. The process involves the reaction of 1,2-dimethyl-3-(1-methylethenyl)cyclopentanol with acetic acid in the presence of an acid catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation .

Analyse Chemischer Reaktionen

Plinyl acetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Plinyl acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as halides or amines.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Plinyl acetate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of plinyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it is hydrolyzed by esterases to produce the corresponding alcohol and acetic acid. This hydrolysis reaction is crucial for its metabolism and elimination from the body. The molecular targets and pathways involved in its action depend on the specific application and context in which it is used .

Vergleich Mit ähnlichen Verbindungen

Plinyl acetate can be compared with other similar compounds such as phenyl acetate and prenyl acetate. While all these compounds are esters and share similar chemical properties, plinyl acetate is unique due to its specific structure and aromatic properties. Phenyl acetate, for example, has a benzene ring, while prenyl acetate has an isoprenoid structure. These structural differences result in variations in their chemical reactivity and applications .

Similar Compounds

  • Phenyl acetate
  • Prenyl acetate

Plinyl acetate stands out due to its unique cyclopentyl structure and its widespread use in the fragrance industry .

Eigenschaften

CAS-Nummer

94346-09-5

Molekularformel

C12H20O2

Molekulargewicht

196.29 g/mol

IUPAC-Name

[(1S,2R,3R)-1,2-dimethyl-3-prop-1-en-2-ylcyclopentyl] acetate

InChI

InChI=1S/C12H20O2/c1-8(2)11-6-7-12(5,9(11)3)14-10(4)13/h9,11H,1,6-7H2,2-5H3/t9-,11+,12+/m1/s1

InChI-Schlüssel

NKWCOKZUKIEZAR-USWWRNFRSA-N

Isomerische SMILES

C[C@@H]1[C@@H](CC[C@]1(C)OC(=O)C)C(=C)C

Kanonische SMILES

CC1C(CCC1(C)OC(=O)C)C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.